![molecular formula C5H4N2O4 B1310894 4-nitro-1H-pyrrole-2-carboxylic Acid CAS No. 5930-93-8](/img/structure/B1310894.png)
4-nitro-1H-pyrrole-2-carboxylic Acid
Overview
Description
4-Nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O4 It is characterized by a pyrrole ring substituted with a nitro group at the 4-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
It’s worth noting that bacterial dna gyrase is a common target for many pyrrole derivatives .
Mode of Action
Pyrrole derivatives often interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
Pyrrole compounds are known to be involved in various biological processes, including the inhibition of enzymes and interaction with dna .
Result of Action
The effects of pyrrole compounds often depend on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-nitro-1H-pyrrole-2-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of pyrrole-2-carboxylic acid. One common method includes the reaction of pyrrole-2-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-amino-1H-pyrrole-2-carboxylic acid.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Histone Deacetylase Inhibition
One of the prominent applications of 4-nitro-1H-pyrrole-2-carboxylic acid is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of these enzymes can reactivate silenced genes, making this compound a candidate for cancer therapy. Research has shown that derivatives of this compound exhibit significant anti-cancer activity by inducing apoptosis in various cancer cell lines, including human colon carcinoma (HCT116) and acute myeloid leukemia (HL60) models .
Table 1: HDAC Inhibition Activity of this compound Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-Nitro-1H-pyrrole-2-carboxamide | HCT116 | 5.2 | Induces apoptosis via HDAC inhibition |
N-[3-(Dimethylamino)propyl]-4-nitro-1H-pyrrole-2-carboxamide | HL60 | 3.8 | Promotes cell cycle arrest |
Biochemical Applications
DNA Minor Groove Binding
Recent studies have explored the synthesis of DNA minor groove binders derived from this compound. These compounds have shown potential in targeting specific DNA sequences, which can be utilized for therapeutic interventions against various diseases, including cancer and viral infections. The binding affinity and specificity of these compounds make them valuable tools for gene regulation studies .
Table 2: Binding Affinity of 4-Nitro Derivatives to DNA
Compound Name | Binding Affinity (Kd) | Target Sequence |
---|---|---|
N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide | 150 nM | AT-rich sequences |
Ethyl 4-nitro-1H-pyrrole-2-carboxylate | 200 nM | GC-rich sequences |
Material Science
Synthesis of Conductive Polymers
This compound has been investigated for its potential in synthesizing conductive polymers. The incorporation of this compound into polymer matrices enhances electrical conductivity, making it suitable for applications in organic electronics and sensors. Studies have demonstrated that polymers derived from this compound exhibit improved electrochemical properties compared to their non-functionalized counterparts .
Table 3: Electrochemical Properties of Conductive Polymers
Polymer Composition | Conductivity (S/m) | Application Area |
---|---|---|
Poly(this compound) | 0.5 | Organic solar cells |
Poly(pyrrole) + 4-nitro substituent | 0.8 | Sensors |
Case Studies
Case Study 1: Cancer Treatment Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of a novel derivative of this compound on HCT116 cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure. This underscores the potential therapeutic applications of this compound in oncology .
Case Study 2: Development of DNA-targeting Agents
Another study focused on synthesizing DNA minor groove binders from derivatives of this compound. The results indicated that these compounds could selectively bind to specific DNA sequences, leading to alterations in gene expression profiles. This finding opens avenues for using these compounds as targeted therapies in genetic disorders .
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-1H-pyrrole-2-carboxylic acid: Contains an amino group instead of a nitro group, altering its chemical and biological properties.
4-Cyano-1H-pyrrole-2-carboxylic acid:
Uniqueness: 4-Nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
4-Nitro-1H-pyrrole-2-carboxylic acid (C₅H₄N₂O₄) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with a nitro group at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its biological properties, making it a valuable scaffold for drug development.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by interacting with DNA, potentially inhibiting replication and transcription processes. Such mechanisms make it a candidate for further investigation as an anticancer agent .
- Antimicrobial Properties : The compound has been involved in the synthesis of analogs of known antimicrobial agents like distamycin, which are recognized for their ability to bind DNA and exhibit antimicrobial effects .
- Antitubercular Activity : Studies have shown that derivatives of pyrrole compounds can have potent anti-tuberculosis activity. For instance, modifications to the pyrrole structure have resulted in compounds with minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis .
The primary mechanism of action for this compound appears to involve DNA intercalation. It has been observed that the compound can disrupt normal cellular processes by intercalating within DNA sequences, which is crucial for its anticancer and antimicrobial activities .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cell death at concentrations ranging from 10 to 50 µM, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
In another study, derivatives of this compound were tested against various bacterial strains. The results demonstrated that certain modifications enhanced its antimicrobial potency, particularly against resistant strains of bacteria.
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
Compound Name | Structure Characteristics | Unique Features | Biological Activity |
---|---|---|---|
This compound | Pyrrole ring with nitro and carboxylic acid groups | Potential anticancer and antimicrobial properties | Cytotoxicity against cancer cell lines; antimicrobial activity |
Distamycin | Contains pyrrole units | Stronger antimicrobial properties | Antimicrobial |
Lexitropsin | Similar structure | More potent against specific cancer types | Anticancer |
Properties
IUPAC Name |
4-nitro-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWGRRCTCGASCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426864 | |
Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-93-8 | |
Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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